

# Navigating Azole Cross-Resistance: A Comparative Analysis of Opelconazole (Antifungal Agent 15)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Antifungal agent 15 |           |
| Cat. No.:            | B12416475           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to conventional azole antifungals in Candida species presents a significant challenge in the management of invasive fungal infections. This guide provides a comparative analysis of the investigational triazole, Opelconazole (formerly known as PC945 and here referred to as **Antifungal Agent 15**), focusing on its in vitro activity against various Candida species, including those with reduced susceptibility to established azoles like fluconazole, voriconazole, and itraconazole. This document synthesizes available preclinical data to offer insights into the potential of Opelconazole in overcoming existing azole cross-resistance.

# In Vitro Susceptibility and Cross-Resistance Profile

Opelconazole has demonstrated potent in vitro activity against a broad spectrum of pathogenic fungi, including Candida and Aspergillus species.[1][2] Its primary mechanism of action, typical of the azole class, is the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1] Studies have shown that Opelconazole maintains its efficacy against fungal strains that have developed resistance to other azole drugs such as fluconazole and itraconazole.

# **Comparative Efficacy Against Candida auris**



A significant area of interest is the activity of Opelconazole against the multidrug-resistant pathogen Candida auris. A study evaluating a global collection of 72 C. auris isolates revealed the potent inhibitory activity of Opelconazole. Notably, 74% of the isolates tested showed reduced susceptibility to fluconazole (MIC ≥64 mg/L).[3][4] In this comparative analysis, Opelconazole exhibited a geometric mean (GM) Minimum Inhibitory Concentration (MIC) of 0.058 mg/L. This was found to be 7.4-fold more potent than voriconazole and 1.5-fold more potent than posaconazole.[3][4] While a correlation was observed between the MIC values of Opelconazole and other triazoles, only a small number of isolates (three) were identified as being cross-resistant.[3][4]

| Antifungal Agent                   | Geometric Mean MIC (mg/L) against C.<br>auris (n=72) |
|------------------------------------|------------------------------------------------------|
| Opelconazole (Antifungal Agent 15) | 0.058                                                |
| Posaconazole                       | 0.087                                                |
| Voriconazole                       | 0.43                                                 |
| Fluconazole                        | >64                                                  |

Table 1: Comparative in vitro activity of Opelconazole and other triazoles against a collection of 72 clinical isolates of Candida auris. Data is based on a 24-hour reading.[3][4]

## **Activity Against Other Candida Species**

Opelconazole has also shown promising activity against other clinically relevant Candida species. In a study involving a specific strain of Candida albicans (529L), Opelconazole demonstrated an MIC of 0.016 μg/mL, which was comparable to voriconazole (0.008 μg/mL) against the same strain.[1] Furthermore, susceptibility testing on a broader panel of 88 Candida isolates, including C. albicans, C. parapsilosis, C. tropicalis, C. lusitaniae, C. glabrata, and C. guilliermondii, indicated that Opelconazole has potent and broad effects across these species. [1][5] Another study reported MIC ranges for Opelconazole against Candida albicans, Candida glabrata, and Candida krusei as being between 0.0078 to 2 μg/ml.[6]



| Candida Species  | Opelconazole (Antifungal Agent 15) MIC<br>Range (μg/mL) |
|------------------|---------------------------------------------------------|
| Candida albicans | 0.0078 - 2                                              |
| Candida glabrata | 0.0078 - 2                                              |
| Candida krusei   | 0.0078 - 2                                              |

Table 2: In vitro MIC ranges of Opelconazole against various Candida species.[6]

# **Experimental Protocols**

The in vitro susceptibility data presented is primarily based on the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.

# Broth Microdilution Antifungal Susceptibility Testing of Yeasts (CLSI M27-A3)

This method provides a standardized procedure for determining the MIC of antifungal agents against yeasts that cause invasive infections.

#### 1. Inoculum Preparation:

- Yeast isolates are cultured on Sabouraud dextrose agar for 24-48 hours.
- A suspension of the yeast is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
- This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10<sup>3</sup> to 2.5 x 10<sup>3</sup> cells/mL.

#### 2. Antifungal Agent Preparation:

Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide).







 Serial twofold dilutions of the antifungal agents are prepared in RPMI 1640 medium in 96well microtiter plates.

#### 3. Incubation:

- The microtiter plates are inoculated with the yeast suspension.
- The plates are incubated at 35°C for 24 to 48 hours.

#### 4. MIC Determination:

 The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically a ≥50% reduction in turbidity) compared to the growth in the control well (drug-free medium). This can be assessed visually or using a spectrophotometer.





Click to download full resolution via product page

Experimental workflow for CLSI M27-A3 broth microdilution antifungal susceptibility testing.





# Mechanisms of Azole Cross-Resistance and Potential of Opelconazole

Azole resistance in Candida species is a multifactorial phenomenon. The primary mechanisms include:

- Target Site Modification: Mutations in the ERG11 gene, which encodes the target enzyme lanosterol 14α-demethylase, can reduce the binding affinity of azole drugs.
- Overexpression of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters (e.g., Cdr1, Cdr2) and major facilitator superfamily (MFS) transporters (e.g., Mdr1) actively pump azole drugs out of the fungal cell, preventing them from reaching their target.
- Upregulation of the Ergosterol Biosynthesis Pathway: Increased production of the target enzyme can overcome the inhibitory effects of azoles.

The potent in vitro activity of Opelconazole against fluconazole-resistant C. auris suggests that it may be less affected by some of these common resistance mechanisms. While the exact interactions are still under investigation, it is plausible that Opelconazole's molecular structure allows for more effective binding to mutated Erg11p or that it is a poorer substrate for the commonly overexpressed efflux pumps. The observation that only a few isolates showed cross-resistance between Opelconazole and other azoles supports this hypothesis.[3][4]





Click to download full resolution via product page

Signaling pathway of azole action and mechanisms of resistance in Candida species.

### Conclusion

The available in vitro data suggests that Opelconazole (**Antifungal Agent 15**) is a potent triazole with a broad spectrum of activity against various Candida species. Of particular importance is its demonstrated efficacy against multidrug-resistant C. auris, including strains with reduced susceptibility to fluconazole. The low incidence of cross-resistance observed in preclinical studies indicates that Opelconazole may represent a valuable therapeutic option for infections caused by azole-resistant Candida strains. Further clinical investigations are warranted to fully elucidate its efficacy and safety profile in the treatment of invasive candidiasis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Frontiers | Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the mechanisms of resistance to azole antifungals in Candida species PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Antifungal Profile of a Novel and Long-Acting Inhaled Azole, PC945, on Aspergillus fumigatus Infection PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Navigating Azole Cross-Resistance: A Comparative Analysis of Opelconazole (Antifungal Agent 15)]. BenchChem, [2025]. [Online PDF].



Available at: [https://www.benchchem.com/product/b12416475#cross-resistance-studies-of-antifungal-agent-15-with-other-azole-antifungals]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com